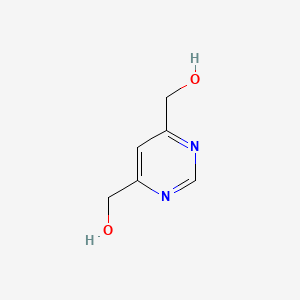
pyrimidine-4,6-diyldimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pyrimidine-4,6-diyldimethanol: is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of hydroxymethyl groups at positions 4 and 6 of the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,6-diyldimethanol can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: Pyrimidine derivative.
Reagent: Formaldehyde.
Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide.
Product: this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: pyrimidine-4,6-diyldimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: pyrimidine-4,6-diyldimethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds.
Biology: In biological research, this compound is used to study the metabolism and function of pyrimidine derivatives in living organisms. It can be incorporated into nucleic acids or other biomolecules to investigate their roles in cellular processes.
Medicine: The compound has potential applications in drug development, particularly in the design of antiviral, anticancer, and antimicrobial agents. Its structural similarity to nucleotides makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of pyrimidine-4,6-diyldimethanol involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting DNA and RNA synthesis. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Nucleic Acids: Incorporation into DNA or RNA, affecting replication and transcription.
Enzymes: Interaction with enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
Comparación Con Compuestos Similares
[4-(Hydroxymethyl)pyrimidin-2-YL]methanol: Similar structure with hydroxymethyl groups at different positions.
[6-(Hydroxymethyl)pyrimidin-2-YL]methanol: Similar structure with hydroxymethyl groups at positions 2 and 6.
[4,6-Dihydroxymethylpyrimidine]: Contains two hydroxymethyl groups at positions 4 and 6.
Uniqueness: pyrimidine-4,6-diyldimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
50345-29-4 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
[6-(hydroxymethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H8N2O2/c9-2-5-1-6(3-10)8-4-7-5/h1,4,9-10H,2-3H2 |
Clave InChI |
XRDABWBYKZICRF-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1CO)CO |
SMILES canónico |
C1=C(N=CN=C1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















